molecular formula C9H19NO2 B13617104 Ethyl 2-amino-3-ethylpentanoate

Ethyl 2-amino-3-ethylpentanoate

Cat. No.: B13617104
M. Wt: 173.25 g/mol
InChI Key: BUOMNNGXHFJVLP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-ethylpentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group and an ethyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of ethyl 2-bromo-3-ethylpentanoate with ammonia or an amine under controlled conditions can yield the desired product . The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-ethylpentanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms, which can then be substituted by nucleophiles.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

Ethyl 2-amino-3-ethylpentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-ethylpentanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-3-ethylpentanoate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both an amino group and an ester group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-3-ethylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-7(5-2)8(10)9(11)12-6-3/h7-8H,4-6,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOMNNGXHFJVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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